(4-(3-Fluorophenyl)-1H-imidazol-2-YL)methanamine

IDO1 inhibition Immuno-oncology Structure-Activity Relationship

Researchers need a validated, non-generic imidazole scaffold with precise electronic tuning. This 3-fluorophenyl-2-aminomethylimidazole delivers: • A 1.4x IDO1 inhibition advantage over the 4-fluoro isomer (IC50 = 60 μM baseline) • σ1/σ2 selectivity >10 for neuroscience probe development • Metal-coordinating 2-aminomethyl group for Zn²⁺/Cu²⁺ sensors (15× turn-on) • In-stock, multi-gram supply with stability data Ideal for medicinal chemistry (p38α, IDO1), coordination chemistry, and chemical biology.

Molecular Formula C10H10FN3
Molecular Weight 191.20 g/mol
Cat. No. B11908384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(3-Fluorophenyl)-1H-imidazol-2-YL)methanamine
Molecular FormulaC10H10FN3
Molecular Weight191.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CN=C(N2)CN
InChIInChI=1S/C10H10FN3/c11-8-3-1-2-7(4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14)
InChIKeyACIHOYWINSVXCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-(3-Fluorophenyl)-1H-imidazol-2-YL)methanamine: Structural and Physicochemical Profile


(4-(3-Fluorophenyl)-1H-imidazol-2-yl)methanamine is a disubstituted imidazole scaffold (C10H10FN3, MW 191.21) featuring a 3-fluorophenyl group at the 4-position and a primary aminomethyl group at the 2-position of the imidazole ring [1]. The meta-fluorine substitution pattern on the pendant phenyl ring distinguishes this regioisomer from its para-fluoro and non-fluorinated congeners. The compound exhibits computed physicochemical properties of LogP ~2.16, topological polar surface area ~40.7 Ų, two hydrogen bond donors, and three hydrogen bond acceptors, placing it within drug-like chemical space [1]. Its structural features—a basic amine, a hydrogen-bond-capable imidazole NH, and an electron-withdrawing fluorophenyl moiety—make it a versatile intermediate for medicinal chemistry, coordination chemistry, and chemical biology probe development [2].

Why Generic Imidazole Analogs Cannot Replace This Compound


Substituting (4-(3-fluorophenyl)-1H-imidazol-2-yl)methanamine with a generic imidazole or even a positional isomer (e.g., 4-fluorophenyl or 2-phenyl regioisomers) is scientifically unsound due to the convergent impact of fluorine regiochemistry on electronic modulation, molecular recognition, and metabolic stability. The 3-fluorophenyl substituent exerts a distinct inductive electron-withdrawing effect (–I) without the resonance donation (+M) possible in the 4-fluoro isomer, altering the imidazole ring's pKa and hydrogen-bonding capacity in a manner that directly affects target binding and solubility [1]. The primary aminomethyl group at the 2-position provides a nucleophilic handle for derivatization (e.g., amide coupling, reductive amination, Schiff base formation) that is absent in simple 2-unsubstituted or 2-methyl analogs, fundamentally changing the compound's utility as a synthetic intermediate and its biological pharmacophore [2]. These combined features create a unique property profile that cannot be replicated by casually interchanging fluorophenyl positional isomers, chloro analogs, or imidazole cores lacking the 2-aminomethyl group.

Quantitative Differentiation Evidence for (4-(3-Fluorophenyl)-1H-imidazol-2-YL)methanamine


IDO1 Inhibitory Potency: 3-Fluorophenyl vs. Other Phenyl Analogs

The 4-(3-fluorophenyl)-1H-imidazole core (the immediate synthetic precursor and pharmacophoric substructure of the target compound) demonstrates measurable IDO1 inhibitory activity (IC50 = 60,000 nM) at pH 6.5 and 2°C in recombinant human IDO1 assays [1]. In contrast, the unsubstituted 4-phenyl-1H-imidazole lacks the halogen bond acceptor capability of fluorine, consistently showing negligible inhibition (>100,000 nM or inactive) in analogous IDO1 screens. The 4-fluorophenyl isomer exhibits an IC50 of approximately 85,000 nM under comparable conditions, indicating that the meta-fluorine placement improves potency by ~1.4-fold over para-fluorine substitution [1]. While the methanamine derivative (target compound) is expected to further modulate potency through additional hydrogen-bonding interactions at the IDO1 active site, the core SAR demonstrates that the 3-fluorophenyl regioisomer provides a quantifiable advantage for enzyme inhibition.

IDO1 inhibition Immuno-oncology Structure-Activity Relationship

Lipophilicity and Permeability Profile Differentiation

Computed XLogP3-AA for the target compound is 0.8, with a topological polar surface area (TPSA) of 54.7 Ų [1]. The 4-fluorophenyl regioisomer ((4-fluorophenyl)(1H-imidazol-2-yl)methanamine, PubChem CID 67419097) exhibits identical molecular weight (191.20 g/mol) and TPSA (54.7 Ų) but differs in computed LogP due to altered dipole moment and solvation free energy; the meta-fluorine arrangement in the target compound reduces LogP by approximately 0.3 log units compared to the para-isomer based on fragment-based calculations [1]. The 3-chlorophenyl analog (4-(3-chlorophenyl)-1H-imidazol-2-yl)methanamine, MW 207.66) has a higher LogP (~1.3) and larger molar refractivity, which may favor membrane partitioning but also increase hERG binding risk and metabolic clearance [2]. The 3-fluoro analog thus occupies a distinct physicochemical niche with balanced lipophilicity favorable for both oral bioavailability and CNS penetration (optimal CNS LogP range: 1–3).

Physicochemical profiling Drug-likeness CNS permeability

Synthetic Versatility from the 2-Aminomethyl Handle

The primary aminomethyl group at the imidazole 2-position of the target compound enables direct participation in amide bond formation, reductive amination, urea synthesis, and Schiff base condensation—transformations that are sterically and electronically inaccessible to the 2-unsubstituted imidazole (4-(3-fluorophenyl)-1H-imidazole, CAS 912763-49-6) or the 2-methyl analog [1]. In a representative chemosensor study, an imidazole bearing a 2-aminomethyl linker demonstrated a 15-fold fluorescence enhancement upon Zn²⁺ binding (detection limit 0.5 μM), whereas the analogous 2-H imidazole showed no fluorescence response, confirming that the aminomethyl group is essential for metal ion coordination and signal transduction [1]. For medicinal chemistry applications, the free amine enables late-stage functionalization to generate diverse compound libraries without requiring protecting group manipulations at the imidazole NH, a limitation of 2-unsubstituted analogs that require harsher lithiation conditions.

Medicinal chemistry Building block Parallel synthesis

Sigma Receptor Pharmacophore Selectivity

Patent disclosures (e.g., US20090137560A1) establish that imidazole compounds bearing an aminomethyl substituent exhibit specific affinity for sigma receptors (σ1 and σ2), with certain analogs achieving Ki values below 100 nM, whereas the corresponding des-aminomethyl imidazoles show no measurable binding at concentrations up to 10 μM [1]. Within the aminomethyl imidazole series, the nature of the aryl substituent on the imidazole ring modulates subtype selectivity: 3-fluorophenyl-substituted analogs demonstrate σ1/σ2 selectivity ratios >10-fold in radioligand displacement assays, while 4-fluorophenyl variants show reduced selectivity (~3-fold) [1]. This indicates that the meta-fluorine substitution pattern of the target compound contributes to subtype discrimination—a feature not achievable with para-fluoro or unsubstituted phenyl analogs.

Sigma receptor CNS pharmacology Pain management

Best-Fit Research and Industrial Applications


IDO1 Inhibitor Hit-to-Lead Optimization in Immuno-Oncology

Medicinal chemistry teams developing next-generation IDO1 inhibitors can employ (4-(3-fluorophenyl)-1H-imidazol-2-yl)methanamine as a privileged scaffold for fragment-based or structure-guided optimization. The core 3-fluorophenyl imidazole substructure already demonstrates measurable IDO1 inhibition (IC50 = 60 μM), providing a validated starting point for potency improvement [1]. The 2-aminomethyl handle enables rapid exploration of vectors toward the IDO1 heme-binding pocket and distal hydrophobic regions via amide or sulfonamide library synthesis. Compared to the 4-fluorophenyl isomer, the meta-fluorine placement on the target compound offers a 1.4-fold potency advantage that can translate into meaningful lead compound differentiation in competitive programs.

Fluorescent Chemosensor Development for Metal Ion Detection

The target compound's 2-aminomethyl group serves as a metal-coordinating ligand, enabling the design of imidazole-based fluorescent sensors for Zn²⁺, Cu²⁺, and Fe³⁺ detection in cellular contexts. Analogous imidazole-2-aminomethyl derivatives have demonstrated 15-fold fluorescence turn-on responses and sub-micromolar detection limits in aqueous media [2]. The electron-withdrawing 3-fluorophenyl substituent can tune the imidazole's excited-state properties, potentially shifting emission wavelengths and improving photostability relative to non-fluorinated or 4-fluoro congeners. This makes the target compound suitable for constructing ratiometric or lifetime-based sensors requiring distinct spectral signatures.

Sigma Receptor Ligand Synthesis for CNS Probe Discovery

Neuroscience groups investigating sigma-1 receptor modulation for pain, depression, or neurodegenerative disease can utilize the target compound as a key intermediate for generating selective σ1 ligands. Patent-derived SAR indicates that aminomethyl imidazoles with 3-fluorophenyl substitution achieve σ1/σ2 selectivity ratios exceeding 10, a critical threshold for avoiding σ2-mediated off-target effects [3]. The primary amine allows facile conjugation to fluorophores, biotin, or PEG linkers for the creation of chemical biology tool compounds, photoaffinity probes, or PROTAC-like degrader molecules targeting sigma receptors.

Parallel Library Synthesis Core for Kinase and Cytokine Inhibitor Programs

In industrial drug discovery settings, (4-(3-fluorophenyl)-1H-imidazol-2-yl)methanamine functions as a versatile diversification core for the parallel synthesis of trisubstituted imidazole libraries targeting p38α MAP kinase and related inflammatory cytokine pathways . The 2-aminomethyl group permits high-yielding amide coupling with diverse carboxylic acid building blocks under standard HATU/DIPEA conditions, while the 4-(3-fluorophenyl) group mimics the key 4-fluorophenyl pharmacophore present in clinical-stage p38 inhibitors (e.g., SB-203580, BIRB-796) but with altered electronic properties that can overcome resistance mutations or improve selectivity against off-target kinases. The meta-fluorine position reduces CYP450-mediated metabolic oxidation at the para site, potentially extending in vivo half-life compared to 4-fluorophenyl analogs.

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